molecular formula C13H9ClN2S B3011777 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile CAS No. 303147-71-9

5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile

Cat. No.: B3011777
CAS No.: 303147-71-9
M. Wt: 260.74
InChI Key: RXFCFVUSGXCZPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile typically involves the reaction of 4-chlorothiophenol with 2-bromo-5-nitrobenzonitrile under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile.

    Substitution: Derivatives with different substituents on the amino group.

Mechanism of Action

The mechanism of action of 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

  • 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
  • 5-Amino-2-[(4-fluorophenyl)sulfanyl]benzenecarbonitrile
  • 5-Amino-2-[(4-bromophenyl)sulfanyl]benzenecarbonitrile

Comparison: Compared to its analogs, 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to participate in certain chemical reactions and may also affect its binding affinity to biological targets.

Properties

IUPAC Name

5-amino-2-(4-chlorophenyl)sulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-10-1-4-12(5-2-10)17-13-6-3-11(16)7-9(13)8-15/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFCFVUSGXCZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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